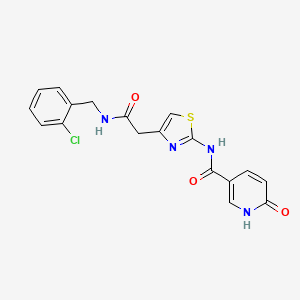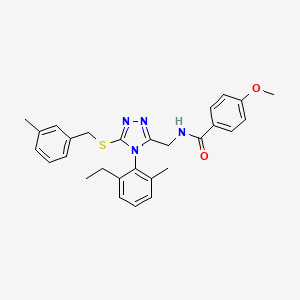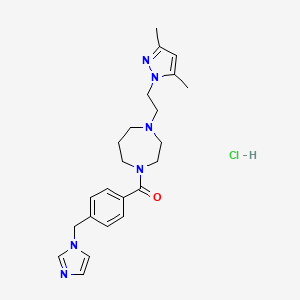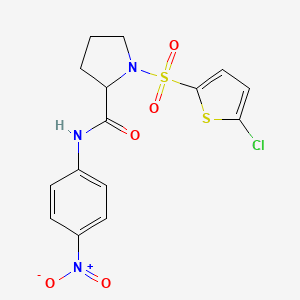
(R)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate” is also known as "Methyl ®-3-Chloromandelate" . It is a chemical compound with the molecular formula C9H9ClO3 .
Synthesis Analysis
This compound is an intermediate in the synthesis of Solabegron Hydrochloride, a selective β3-adrenergic receptor agonist .Molecular Structure Analysis
The molecular structure of “®-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate” consists of a methyl group (CH3), a 3-chlorophenyl group (C6H4Cl), and a 2-hydroxyacetate group (C2H3O3) .Wissenschaftliche Forschungsanwendungen
Intermediate for Synthesis of Clopidrogel
The compound methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate, closely related to the requested (R)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate, is utilized as a promising intermediate in the synthesis of Clopidrogel. Clopidrogel is an antiplatelet drug used to prevent strokes and heart attacks. This compound's significance lies in its role within the crystal structure, where molecules are linked through C—H⋯O interactions, and there is also a short Cl⋯O contact present, indicating its utility in pharmaceutical manufacturing processes (Li, Xu, & Zhang, 2012).
Importance in Organic Synthesis
Further demonstrating its relevance in organic synthesis, methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, synthesized from a structurally similar compound, undergoes radical homopolymerization. This process, which involves the opening of the cyclopropane ring, results in a polymer with specific properties, showcasing the broader applicability of this chemical class in materials science and polymer chemistry (Moszner et al., 2003).
Role in Medicinal Chemistry
In medicinal chemistry, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound closely related to this compound, have been synthesized and tested for their anti-tumor activities. These studies highlight the potential of such compounds as CDK8 kinase inhibitors, offering insights into the design of novel therapeutics for cancer treatment (Aboelmagd et al., 2021).
Exploration in Biotransformation
The compound also finds application in biotransformation processes, where similar structures are utilized for the enantioselective reduction of carbonyl compounds. This biocatalytic approach, employing recombinant Escherichia coli, underscores the potential of using such compounds in sustainable chemical processes, reflecting a growing interest in green chemistry and biocatalysis (Ernst et al., 2005).
Wirkmechanismus
The mechanism of action for “®-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate” is not specified in the search results. It’s worth noting that its role as an intermediate in the synthesis of Solabegron Hydrochloride suggests it may be involved in reactions related to the function of β3-adrenergic receptors .
Eigenschaften
IUPAC Name |
methyl (2R)-2-(3-chlorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEZVACFWJSZNE-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-N-methyl-2-piperazin-1-yl-5-[(2-thienylcarbonyl)amino]nicotinamide](/img/structure/B2602814.png)
![Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate](/img/structure/B2602815.png)
![1-[1-(3-Chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2602817.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2602818.png)

![N-(1-cyanocyclohexyl)-2-{4-methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2602822.png)
![(2S,10R)-4,6-diphenyl-8,12-dioxa-5,6-diazapentacyclo[11.8.0.0^{2,10}.0^{3,7}.0^{16,21}]henicosa-1(13),3(7),4,14,16(21),17,19-heptaene](/img/structure/B2602823.png)


![2-(2-(thiophen-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2602830.png)
![1-Boc-1,6-Diazaspiro[3.3]Heptane Hemioxalate](/img/structure/B2602831.png)

![2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2602836.png)

